3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a chemical compound that belongs to the class of isoindoline derivatives. It is characterized by its unique structural features, which include a piperidine ring and an isoindolinone moiety. This compound has gained attention due to its potential therapeutic applications, particularly in the field of medicinal chemistry.
The compound can be synthesized through various methods, with significant research focusing on optimizing these synthetic routes to enhance yield and purity. Notable patents detail the synthesis processes and applications of this compound, indicating its relevance in pharmaceutical research and development .
This compound is classified as an isoindoline derivative and a piperidine-2,6-dione. Its structure includes both a piperidine ring and a hydroxyisoindolinone structure, making it an interesting target for drug development due to its potential biological activities.
The synthesis of 3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves the reaction of piperidine-2,6-dione with appropriate isoindolinones under controlled conditions. A notable method includes:
In one example, the synthesis yielded 90% of the desired product after purification through silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as eluent . The reaction's efficiency highlights the method's practicality in laboratory settings.
The compound's molecular formula is C₁₃H₁₃N₃O₃, with a molar mass of approximately 245.26 g/mol. The presence of functional groups such as hydroxyl (-OH), carbonyl (C=O), and amide (N-C=O) contributes to its chemical reactivity and potential biological activity.
3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione can undergo various chemical reactions typical for compounds containing piperidine and isoindoline moieties. These include:
These reactions are facilitated by the compound's functional groups, which provide sites for chemical transformations. Understanding these reactions is crucial for developing derivatives with enhanced biological properties.
The mechanism of action for 3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves interaction with specific biological targets within cells. While detailed mechanisms are still under investigation, it is hypothesized that:
Studies indicate that similar compounds have shown activity against various targets, including those involved in cancer and inflammatory diseases . Further research is needed to elucidate the precise mechanisms at play.
3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically appears as a solid at room temperature. Its solubility varies depending on the solvent used; it is generally soluble in organic solvents such as dimethyl sulfoxide and methanol but may have limited solubility in water.
Key chemical properties include:
3-(7-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione has potential applications in:
This compound exemplifies the intersection of organic chemistry and medicinal applications, highlighting its significance in ongoing research efforts aimed at developing novel therapeutic agents.
Conventional synthesis of 3-(7-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives relies on strong acid-mediated cyclization in corrosive solvents like concentrated sulfuric acid. This approach suffers from significant limitations, including harsh reaction conditions (elevated temperatures >100°C), low functional group tolerance, and undesirable ring-opening side reactions due to the in situ generation of electrophilic species. The high oxidative potential of sulfuric acid further complicates product isolation, yielding complex mixtures requiring extensive purification (e.g., silica gel chromatography). Typical protocols involve direct condensation of aminophthalimide precursors with glutaric anhydride derivatives under dehydrating conditions, achieving moderate yields (50-65%) but with compromised scalability due to exothermicity control challenges and reactor corrosion risks [6].
Recent advances employ transition metal catalysis to improve regioselectivity in hydroxyisoindolinone formation. Ring-closing metathesis (RCM) using second-generation Grubbs catalysts (e.g., Grubbs II, Hoveyda-Grubbs) enables efficient cyclization of tyrosine(O-allyl)-containing precursors under milder conditions (40-60°C). Key innovations include:
Table 1: Catalyst Performance in RCM Cyclization
| Catalyst | Additive | Temp (°C) | RCM Yield (%) | Desallyl Byproduct (%) |
|---|---|---|---|---|
| Grubbs II | None | 60 | <10 | >82 |
| Grubbs II | Phenol | 40 | 63 | 16 |
| Hoveyda-Grubbs II | Benzoquinone | 40 | 79 | <10 |
Copper-catalyzed methods provide a sustainable alternative to traditional acid routes. The optimized protocol uses:
This approach achieves exceptional efficiency (90% yield) with minimized ring-opening byproducts due to precise control over electrophilic species concentration. The methodology demonstrates excellent chemoselectivity for hydroxy-substituted isoindolinones, tolerating diverse N-acylpiperidine substituents. Scaling studies confirm consistent yields (>85%) at 100-g scale, highlighting industrial potential [6].
Solvent choice critically impacts cyclization kinetics and byproduct profiles:
The solvent system concept explains these effects through autoionization equilibria. Polar aprotic solvents like DMF stabilize ionic transition states via cation solvation (Kautoion = [Solv⁺][Solv⁻]), while reducing activation energy for N-acyliminium formation. Temperature studies reveal a sharp trade-off: every 10°C increase above 40°C doubles desallylation rates due to accelerated ruthenium hydride formation [9].
Table 2: Solvent Performance in Model Dipeptide Cyclization
| Solvent System | Temp (°C) | Cyclization Yield (%) | Major Side Product |
|---|---|---|---|
| DMF | 40 | 31 | Bis-desallyl (45%) |
| DCM/DMF (4:1) | 40 | 63 | Mono-desallyl (16%) |
| Methanol | 40 | 28 | Hydrolyzed ester (52%) |
| DCE | 60 | <10 | Bis-desallyl (>82%) |
Translating batch synthesis to production scale faces critical engineering constraints:
Advanced reactor designs address these challenges:
"Multi-CSTR reactors decouple mixing and heat transfer from fluid velocity, maintaining performance when scaling from 0.1L to 100L. Internal heat exchangers compensate for reduced surface area-to-volume ratios while agitators ensure uniform mixing independent of flow rate." [5]
Numbering-up strategies (parallel microreactor arrays) preserve lab-scale efficiency but increase complexity in flow distribution and fouling monitoring. Emerging solutions include:
Table 3: Scale-Up Performance Metrics for Key Synthetic Steps
| Process Parameter | Lab Scale (0.1L) | Production Scale (1000L) | Mitigation Strategy |
|---|---|---|---|
| Heat transfer coefficient (U) | 500 W/m²K | 50 W/m²K | Internal heat exchangers |
| Mixing time (tm) | 0.1 sec | 10 sec | Agitated multi-CSTR trains |
| Hazard potential (release) | 0.1L | 1000L | Segmented flow with inert barriers |
| Pressure drop (ΔP) | 0.1 bar | 15 bar | Periodic expansion zones |
Comprehensive Compound List
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2